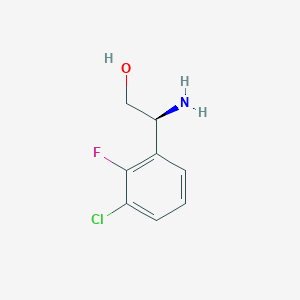

(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol

Description

(2S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with chlorine at position 3 and fluorine at position 2. The compound is commonly utilized as a building block in pharmaceutical synthesis, particularly in proteolysis-targeting chimeras (PROTACs) for antitumor applications . Its hydrochloride salt (CAS: 1391506-22-1) has a molecular formula of C₈H₁₀Cl₂FNO and is commercially available with high enantiomeric purity (≥95%) . The stereochemistry (S-configuration) is critical for its biological activity, as chiral centers often dictate binding affinity and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGSNFQSUXFGGZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with a substituted benzene derivative, such as 3-chloro-2-fluorobenzaldehyde.

Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.

Continuous Flow Reactors: To enhance the efficiency and yield of the reactions, continuous flow reactors can be employed, allowing for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly the aromatic ring, using hydrogen gas and a suitable catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Reduced aromatic rings.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalysts: Due to its chiral nature, it can be used in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

Pharmaceuticals: Explored as a potential pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Industry

Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence biochemical pathways by mimicking or inhibiting natural substrates, leading to altered cellular responses.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Chirality and Pharmacological Impact

The (2S)-configuration is conserved across most analogs, as enantiomeric purity dictates binding to biological targets. For instance, (S)-2-amino-2-(4-hydroxyphenyl)acetic acid derivatives () demonstrate resolved chromatographic profiles, emphasizing the necessity of stereochemical control in API synthesis .

Biological Activity

(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, commonly referred to as a chiral amino alcohol, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol

- CAS Number: 1212940-70-9

- Molecular Formula: C8H9ClFNO

- Molecular Weight: 189.61 g/mol

The compound features both amino and hydroxyl functional groups, contributing to its reactivity and interaction with biological systems. Its chirality enhances its specificity in biological interactions.

The biological activity of (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

- Biofilm Disruption: Recent studies indicate its potential in disrupting biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. Notably:

- Minimum Inhibitory Concentration (MIC): Research indicates that derivatives of this compound exhibit significant activity against various pathogens. For instance, a related compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Comments |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 | Effective against biofilm formation |

| Escherichia coli | 0.5 | 1 | Broad-spectrum activity |

| Candida albicans | 0.39 | 0.78 | Antifungal properties |

Cytotoxicity Studies

In vitro cytotoxicity assessments have demonstrated that the compound exhibits low toxicity profiles:

- Hemolytic Activity: The hemolytic activity (% lysis) was found to be between 3.23% and 15.22%, indicating low toxicity compared to standard toxic agents .

| Test Agent | % Lysis | IC50 (μM) |

|---|---|---|

| Triton X-100 | 100 | - |

| (2S)-2-amino... | 3.23 - 15.22 | >60 |

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated the antimicrobial efficacy of various derivatives of (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol against resistant strains of bacteria . The findings highlighted:

- Synergistic Effects: The compound displayed synergistic effects when combined with traditional antibiotics like Ciprofloxacin.

- Biofilm Inhibition: It significantly inhibited biofilm formation compared to controls, suggesting potential use in treating chronic infections.

Antioxidant Properties

In addition to antimicrobial activity, this compound has shown promising antioxidant properties in vitro:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, and how do substituents influence reaction efficiency?

- Methodological Answer : The synthesis typically involves enantioselective reduction of a ketone precursor or resolution of racemic mixtures. For chiral amino alcohols, asymmetric hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) is effective. Substituents like chlorine and fluorine on the aromatic ring may sterically hinder reactions, requiring optimized temperatures (e.g., 0–25°C) and polar aprotic solvents (e.g., THF, DMF) to enhance yields. Monitoring via TLC or HPLC is critical to track enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol (90:10) to determine enantiomeric purity.

- NMR Spectroscopy : H and C NMR can confirm the presence of the amino alcohol group (δ ~3.5–4.5 ppm for -CH(OH)- and δ ~1.5–2.5 ppm for -NH).

- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol/water mixtures .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at 2–8°C under inert gas (N/Ar). For solubility, use DMSO or ethanol (10–20 mM stock solutions). Avoid prolonged exposure to light or acidic conditions to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >95% enantiomeric excess (ee)?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., (R)-DM-BINAP or (S)-SegPhos) with Pd or Ru catalysts.

- Reaction Engineering : Use continuous-flow systems to maintain precise temperature control and reduce side reactions.

- Kinetic Resolution : Combine lipases (e.g., CAL-B) with acyl donors to selectively esterify the undesired enantiomer .

Q. What strategies resolve contradictions in spectral data (e.g., conflicting NOESY vs. X-ray results)?

- Methodological Answer :

- Dynamic NMR : Assess rotational barriers of the amino alcohol group to identify conformational flexibility causing spectral discrepancies.

- DFT Calculations : Compare computed H NMR chemical shifts (using Gaussian/B3LYP/6-311+G(d,p)) with experimental data to validate structures.

- Cocrystallization : Introduce a heavy atom (e.g., bromine) to improve X-ray diffraction quality .

Q. What computational approaches predict the compound’s biological target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., GPCRs or kinases) to identify binding poses. Focus on hydrogen bonding between the amino alcohol and active-site residues.

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and ligand-protein conformational dynamics.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design analogs with enhanced potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.